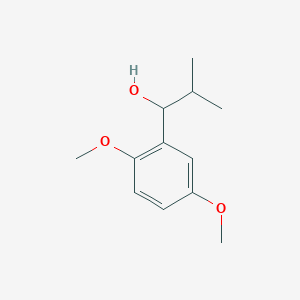

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Description

Significance of Aromatic Alcohol Motifs in Contemporary Organic Chemistry

Aromatic alcohols, particularly benzylic alcohols where a hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring, represent a crucial class of compounds in organic chemistry. Their importance stems from their prevalence in natural products and their role as versatile synthetic intermediates. The oxidation of primary and secondary benzylic alcohols provides a direct route to aldehydes and ketones, respectively, which are fundamental building blocks for more complex molecules. dergipark.org.trmasterorganicchemistry.com Furthermore, the hydroxyl group of these alcohols can be readily converted into other functional groups, making them valuable precursors in the synthesis of pharmaceuticals, fragrances, and fine chemicals.

Scope and Context of Research on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

This compound is a secondary benzylic alcohol characterized by a 2,5-dimethoxyphenyl group and an isopropyl group attached to the carbinol carbon. While extensive research on this specific molecule is not prominent in publicly available literature, its structure allows for a thorough examination based on well-established chemical principles and reactions of analogous compounds. This article will focus on its logical synthesis, predicted spectroscopic characteristics, and expected chemical reactivity, providing a comprehensive profile based on foundational organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12-13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUSADCXJYHFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 2,5 Dimethoxyphenyl 2 Methylpropan 1 Ol

Established Retrosynthetic Approaches

Retrosynthetic analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol reveals several logical disconnections, leading to readily available starting materials. The primary strategies involve the formation of the bond between the carbonyl carbon and the isopropyl group, or the reduction of a precursor ketone.

Carbonyl Reduction Pathways

A common and straightforward approach to the synthesis of this compound involves the reduction of the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one. This method is advantageous as the precursor ketone can be synthesized through various classical reactions.

The reduction of the carbonyl group can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

| Precursor Ketone | Reducing Agent | Solvent | Product |

| 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

This table presents common reducing agents for the synthesis of the target compound via a carbonyl reduction pathway.

Grignard and Organometallic Additions to Ketones

An alternative and widely used strategy involves the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. In the context of synthesizing this compound, a primary route is the reaction of 2,5-dimethoxybenzaldehyde (B135726) with an isopropyl organometallic reagent, typically a Grignard reagent like isopropylmagnesium bromide or isopropylmagnesium chloride. wikipedia.org

This reaction proceeds via the nucleophilic attack of the isopropyl carbanion equivalent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. The efficiency of this reaction is dependent on factors such as the quality of the Grignard reagent, the solvent system (typically anhydrous diethyl ether or tetrahydrofuran), and the reaction temperature.

Another variation of this approach is the reaction of an organolithium reagent, such as isopropyllithium, with 2,5-dimethoxybenzaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts and may offer advantages in certain synthetic scenarios.

| Electrophile | Nucleophile | Solvent | Product |

| 2,5-Dimethoxybenzaldehyde | Isopropylmagnesium Bromide | Diethyl ether/THF | This compound |

| 2,5-Dimethoxybenzaldehyde | Isopropyllithium | Hexane/THF | This compound |

| 2,5-Dimethoxybenzoyl chloride | Isopropylmagnesium Bromide (2 equiv.) | Diethyl ether/THF | This compound |

This interactive data table outlines key Grignard and organometallic addition reactions for the synthesis of the target alcohol.

Condensation and Coupling Reactions

While less direct for the synthesis of this specific alcohol, condensation reactions can be employed to construct the carbon skeleton of the precursor ketone. For instance, a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one. This ketone can then be reduced as described in section 2.1.1.

The regioselectivity of the Friedel-Crafts acylation is directed by the activating methoxy (B1213986) groups on the aromatic ring. Careful control of reaction conditions is necessary to avoid potential side reactions and to maximize the yield of the desired product.

Development of Stereoselective and Enantioselective Methodologies

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the development of synthetic methods that can control the absolute stereochemistry of this center is of significant interest. Such methods can produce enantiomerically enriched or even enantiopure forms of the alcohol.

Chiral Catalysis in Asymmetric Reductions

The asymmetric reduction of the prochiral ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, is a powerful strategy for accessing enantiomerically enriched this compound. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially.

A well-established method for asymmetric ketone reduction is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. nih.gov These catalysts, in conjunction with a stoichiometric borane (B79455) source like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or catecholborane, can achieve high levels of enantioselectivity for a wide range of ketones. wikipedia.orgrsc.org

Another important class of catalysts for asymmetric hydrogenation are transition metal complexes bearing chiral ligands. For example, ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands have been shown to be highly effective for the enantioselective hydrogenation of ketones. wikipedia.org The choice of catalyst, ligand, and reaction conditions (hydrogen pressure, temperature, solvent) is crucial for achieving high enantiomeric excess (e.e.).

| Ketone Substrate | Chiral Catalyst System | Reducing Agent | Chiral Product | Typical Enantiomeric Excess (e.e.) |

| 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one | (R)- or (S)-CBS Catalyst | BH₃·THF | (R)- or (S)-1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol | >90% |

| 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one | Ru-BINAP complex | H₂ | (R)- or (S)-1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol | >95% |

This table summarizes prominent chiral catalytic systems for the asymmetric reduction of the precursor ketone.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

An alternative approach to controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the aldehyde or the organometallic reagent. For instance, 2,5-dimethoxybenzaldehyde could be reacted with a chiral amino alcohol to form a chiral oxazolidine (B1195125). Subsequent addition of an isopropyl Grignard reagent would proceed with facial selectivity dictated by the steric hindrance of the chiral auxiliary, leading to a diastereomerically enriched product. Hydrolysis of the oxazolidine would then release the enantiomerically enriched alcohol.

The effectiveness of this method depends on the design of the chiral auxiliary and its ability to induce a high degree of diastereoselectivity in the key bond-forming step.

Kinetic Resolution Techniques

Given that the Grignard synthesis produces a racemic mixture of this compound, the separation of the enantiomers is crucial for applications where stereochemistry is important. Kinetic resolution is a powerful technique for resolving racemates, and enzymatic methods, particularly those employing lipases, have proven to be highly effective for secondary alcohols. wikipedia.orgjocpr.com

Lipase-catalyzed kinetic resolution operates on the principle that the two enantiomers of a racemic substrate react at different rates with a prochiral acyl donor in the presence of a lipase (B570770). This results in the formation of an enantioenriched ester from the faster-reacting enantiomer, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase are widely used for this purpose due to their broad substrate scope and high enantioselectivity. wikipedia.orgnih.gov

For the kinetic resolution of this compound, the racemic alcohol could be subjected to transesterification with an acyl donor like vinyl acetate (B1210297) in a suitable organic solvent. The lipase would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. The choice of lipase, acyl donor, solvent, and temperature can significantly influence the enantioselectivity and reaction rate.

Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol:

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) |

|---|---|---|---|---|---|---|

| 1 | Novozym 435 | Vinyl Acetate | Toluene | 24 | 50 | >99 |

| 2 | Lipase PS | Isopropenyl Acetate | Hexane | 48 | 48 | 98 |

This table presents representative data for the kinetic resolution of a generic secondary alcohol and is for illustrative purposes only.

Novel Synthetic Route Development and Process Optimization

While the Grignard reaction is a robust method, the development of novel synthetic routes and the optimization of existing processes are ongoing areas of chemical research. For the synthesis of this compound, novel approaches could focus on asymmetric synthesis to directly obtain one enantiomer, thereby circumventing the need for resolution. This could involve the use of chiral catalysts or reagents in the carbon-carbon bond-forming step.

Process optimization of the Grignard synthesis would focus on improving the yield, purity, and safety of the reaction while minimizing costs and environmental impact. unp.edu.ar Key parameters for optimization include the choice of Grignard reagent (bromide vs. chloride), the solvent system, reaction temperature, and the method of addition of reactants. researchgate.netresearchgate.net Design of experiments (DoE) can be a powerful tool to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. unp.edu.ar For instance, the slow, controlled addition of the Grignard reagent to the aldehyde at a low temperature can help to minimize the formation of side products.

Illustrative Parameters for Grignard Reaction Optimization:

| Parameter | Range Studied | Optimal Condition | Rationale |

|---|---|---|---|

| Temperature (°C) | -20 to 25 | 0 | Minimizes side reactions and improves selectivity. |

| Solvent | Diethyl Ether, THF | THF | Higher boiling point allows for better temperature control. |

| Addition Rate (mL/min) | 0.5 to 5 | 1 | Slow addition prevents localized overheating and side product formation. |

This table provides an illustrative example of parameters that could be optimized for the Grignard synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize the environmental impact of chemical processes. instituteofsustainabilitystudies.comnih.govacs.org For the synthesis of this compound, several green chemistry principles can be applied.

Waste Prevention: Optimizing the reaction to achieve high atom economy and yield minimizes waste generation. ispe.org

Safer Solvents and Auxiliaries: While ethereal solvents are necessary for the Grignard reaction, exploring greener solvent alternatives or solvent-free conditions for other steps is a key consideration. The use of less hazardous workup procedures can also contribute to a greener process. instituteofsustainabilitystudies.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, where possible, reduces energy consumption.

Use of Renewable Feedstocks: While the starting materials for this specific synthesis are typically derived from petrochemical sources, the broader application of green chemistry encourages the use of bio-based feedstocks where feasible.

Catalysis: The use of catalytic methods, such as in enzymatic kinetic resolution, is a core principle of green chemistry. Enzymes are biodegradable catalysts that operate under mild conditions. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Dimethoxyphenyl 2 Methylpropan 1 Ol

Oxidative Transformations of the Hydroxyl Moiety

The hydroxyl group is a primary site of reactivity in 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, and its oxidation is a key transformation.

Selective Oxidation to Carbonyls

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry. lscollege.ac.inmasterorganicchemistry.com In the case of this compound, this transformation yields the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. masterorganicchemistry.comlibretexts.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromic acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), it is a strong oxidizing agent. libretexts.org

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. lscollege.ac.inmasterorganicchemistry.com

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high selectivity and mild reaction conditions. masterorganicchemistry.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. lscollege.ac.inmasterorganicchemistry.com

The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule. For a substrate like this compound, which possesses an electron-rich aromatic ring, milder reagents may be preferred to avoid potential side reactions on the ring.

| Reagent | Typical Reaction Conditions | Notes |

|---|---|---|

| Chromic Acid (Jones Reagent) | Aqueous acetone, 0 °C to room temperature | Strong oxidant, acidic conditions. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Milder than Jones reagent, avoids over-oxidation. lscollege.ac.inmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, neutral conditions, broad functional group tolerance. masterorganicchemistry.com |

| Swern Oxidation | DCM, low temperature (-78 °C), followed by triethylamine | Mild, avoids heavy metals. lscollege.ac.inmasterorganicchemistry.com |

Aerobic Oxidation Catalysis Mechanisms

Aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant, represents a greener and more sustainable approach to alcohol oxidation. google.com These reactions are typically mediated by a catalytic system, often involving a metal complex and a co-catalyst. For benzylic alcohols, copper- and cobalt-based catalysts have shown significant efficacy. rsc.orggdut.edu.cn

A common catalytic system for the aerobic oxidation of benzylic alcohols involves a Cu(II) species and a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.orgresearchgate.net The proposed mechanism generally involves the following key steps:

Oxidation of the catalyst: The active catalytic species is generated. In the Cu/TEMPO system, the Cu(I) is oxidized to Cu(II).

Alcohol coordination and deprotonation: The benzylic alcohol coordinates to the metal center, and a base facilitates the deprotonation of the hydroxyl group. The basicity of the reaction medium can play a crucial role in this step. rsc.orgresearchgate.net

Hydride transfer: A hydride is transferred from the α-carbon of the alcohol to the oxidized co-catalyst (e.g., the oxoammonium ion derived from TEMPO), generating the ketone product and the reduced co-catalyst.

Catalyst regeneration: The reduced metal catalyst is re-oxidized by molecular oxygen, completing the catalytic cycle. rsc.org

The electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-donating groups, such as the methoxy (B1213986) groups in this compound, can facilitate the oxidation by stabilizing the developing positive charge on the benzylic carbon during the hydride transfer step. researchgate.net

Reductive Processes and Functional Group Interconversions

While oxidation of the hydroxyl group is a common transformation, reductive processes and functional group interconversions are also important aspects of the reactivity of this compound.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate further reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then undergo nucleophilic substitution or elimination reactions.

Conversion of the alcohol to an alkyl halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. fiveable.meyoutube.com These transformations open up pathways for a variety of subsequent reactions, including the formation of Grignard reagents or coupling reactions.

Hydrogenolysis, a reaction that cleaves bonds by the action of hydrogen, can be used to reduce the benzylic alcohol directly to the corresponding alkane, 1-(2,5-dimethoxyphenyl)-2-methylpropane. imperial.ac.uk This is typically achieved by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. The benzylic nature of the alcohol makes this reduction more facile than for a typical secondary alcohol due to the stability of the benzylic radical or cationic intermediates that may be involved. imperial.ac.uk

Nucleophilic and Electrophilic Reactions at the Alcohol and Aromatic Ring

The presence of both a hydroxyl group and an activated aromatic ring in this compound allows for both nucleophilic and electrophilic reactions.

The benzylic position is susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). chemistrysteps.comchemistry.coach The reaction pathway is dependent on the reaction conditions and the nature of the leaving group. The formation of a benzylic carbocation is stabilized by resonance with the aromatic ring, favoring an Sₙ1 mechanism under appropriate conditions (e.g., a good leaving group and a polar protic solvent). chemistrysteps.comkhanacademy.org

The dimethoxy-substituted aromatic ring is highly activated towards electrophilic aromatic substitution (SₑAr). wikipedia.orgmasterorganicchemistry.com The two methoxy groups are ortho, para-directing and strongly activating. wikipedia.org In this specific substitution pattern, the positions ortho and para to each methoxy group are potential sites for electrophilic attack. The steric hindrance from the isopropyl alcohol substituent will also play a role in directing incoming electrophiles. The most likely positions for substitution would be those that are sterically accessible and electronically activated by both methoxy groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

Derivatization for Synthetic Utility and Mechanistic Probes

The derivatization of the hydroxyl group in this compound is a common strategy to alter its chemical properties for synthetic purposes or to probe reaction mechanisms.

Formation of Esters, Ethers, and Other Functional Derivatives

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) yields an ester. medcraveonline.comorganic-chemistry.org This reaction is often catalyzed by an acid or can be promoted by coupling agents. organic-chemistry.orgresearchgate.net Esterification can be used to protect the hydroxyl group or to introduce a new functional moiety into the molecule. medcraveonline.com

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Typically requires heating and removal of water. |

| Acylation with Acid Chloride | Acid chloride, alcohol, base (e.g., pyridine) | Generally rapid and high-yielding at room temperature. |

| Acylation with Acid Anhydride | Acid anhydride, alcohol, base or acid catalyst | Often requires heating, can be catalyzed by DMAP. organic-chemistry.org |

Etherification: The formation of an ether from this compound can be achieved through methods such as the Williamson ether synthesis. khanacademy.orgyoutube.comlibretexts.org This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to avoid competing elimination reactions. libretexts.orgmasterorganicchemistry.com The use of a primary alkyl halide is preferred. masterorganicchemistry.com

Other functional derivatives can be prepared to serve as mechanistic probes. For example, the synthesis of a chiral derivative could be used to study the stereochemistry of subsequent reactions.

Application of Chiral Derivatizing Reagents for Stereochemical Analysis

The stereochemical analysis of this compound, which possesses a stereocenter at the carbinol carbon, is crucial for understanding its properties and reactions. While specific studies applying chiral derivatizing reagents (CDRs) to this exact molecule are not detailed in the reviewed literature, the methodology is a standard approach for determining the enantiomeric purity and absolute configuration of chiral alcohols. nih.gov

The fundamental principle involves reacting the enantiomeric mixture of the alcohol with a single, enantiomerically pure CDR. This reaction converts the pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (HPLC, GC).

Commonly used chiral derivatizing reagents for alcohols include:

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid: Esterification with Mosher's acid chloride produces diastereomeric esters. In ¹H or ¹⁹F NMR, the protons or fluorine atoms near the new stereocenter will exhibit different chemical shifts, allowing for quantification of each diastereomer.

α-Methoxyphenylacetic acid (MPA): Similar to MTPA, MPA forms diastereomeric esters that can be analyzed by NMR.

1-Phenylethyl isocyanate: This reagent reacts with the alcohol to form diastereomeric carbamates, which are often well-resolved by HPLC.

The process for analysis would typically involve the reaction of this compound with a chosen CDR, followed by analysis of the product mixture. For example, using (R)-MTPA chloride would yield two diastereomeric esters, (R)-MTPA-(R)-alcohol and (R)-MTPA-(S)-alcohol, which can then be quantified to determine the enantiomeric excess (ee) of the original alcohol sample.

Detailed Mechanistic Elucidation of Key Reactions

Detailed mechanistic elucidation for key reactions of this compound, such as its oxidation to the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, would rely on a combination of kinetic, isotopic, and computational studies. Although specific experimental data for this compound is scarce, the principles of these investigative techniques are well-established for benzylic alcohols.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. For the oxidation of this compound, a primary KIE would be investigated by comparing the rate of oxidation of the normal compound with its deuterated analogue, where the hydrogen on the carbinol carbon is replaced by deuterium (B1214612) (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-d-1-ol).

The reaction rate is measured for both the light (kH) and heavy (kD) isotopologues. The ratio kH/kD provides the KIE. A primary KIE value significantly greater than 1 (typically in the range of 2-8 for C-H bond cleavage) indicates that the benzylic C-H bond is broken in the rate-determining step. bibliomed.orgorientjchem.org For instance, the oxidation of α,α-dideuteriobenzyl alcohol with imidazolium (B1220033) fluorochromate exhibited a substantial primary KIE of kH/kD = 5.86, confirming the cleavage of the C-H bond in the slow step. bibliomed.org

Illustrative Data for Benzylic Alcohol Oxidation: The following table illustrates hypothetical data for an oxidation reaction of a benzylic alcohol, demonstrating how a KIE would be presented. This is not actual data for this compound.

| Substrate | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 9.5 x 10⁻⁴ | 6.33 |

| 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-d-1-ol | kD = 1.5 x 10⁻⁴ |

Transition State Analysis

Analysis of the transition state provides deeper insight into the reaction mechanism. This can be approached through experimental studies, such as Linear Free-Energy Relationships (LFER), and through computational modeling.

Experimental Analysis: An LFER study, such as a Hammett analysis, would involve measuring the reaction rates of a series of substituted analogues of this compound (e.g., with substituents on the phenyl ring) and plotting the logarithm of the rate constants against the appropriate Hammett substituent constant (σ, σ⁺, or σ⁻). The slope of this plot, known as the reaction constant (ρ, rho), gives information about charge development in the transition state. For many oxidations of benzylic alcohols, a large, negative ρ value is observed, indicating the build-up of positive charge (an electron-deficient center) at the benzylic carbon in the transition state. researchgate.netacs.org This would be consistent with a mechanism involving hydride transfer from the carbon to the oxidant.

Computational Analysis: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the direct modeling of reaction pathways. researchgate.net For a reaction of this compound, researchers could calculate the geometries and energies of the reactants, products, and, most importantly, the transition state. This analysis can confirm whether a proposed mechanism is energetically feasible, visualize the bond-breaking and bond-forming processes, and predict theoretical KIEs to compare with experimental results. researchgate.net Thermodynamic activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can also be derived from temperature-dependent kinetic studies, providing further clues about the nature of the transition state. orientjchem.orgresearchgate.net A negative ΔS‡, for example, suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

Illustrative Activation Parameters: This table shows hypothetical activation parameters for a reaction. This is not actual data for this compound.

| Parameter | Value | Implication |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 65 kJ/mol | Energy barrier of the reaction. |

| ΔS‡ (Entropy of Activation) | -25 J/(mol·K) | Suggests an associative or ordered transition state. |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of chemical analysis for elucidating molecular structure. For 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, a complete NMR characterization would involve ¹H and ¹³C NMR spectra, along with a suite of multi-dimensional techniques. However, specific spectral data, including chemical shifts and coupling constants for this compound, are not documented in the searched scientific literature.

Conformational Analysis via Multi-Dimensional NMR Techniques

Multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in determining the conformational preferences of this compound. These techniques would allow for the establishment of through-bond and through-space correlations between nuclei, providing insights into the spatial arrangement of the molecule. At present, no such multi-dimensional NMR studies for this compound have been found in the public domain.

Determination of Absolute Configuration using NMR Chemical Shift Anisotropy

The determination of the absolute configuration of chiral molecules like this compound is crucial. NMR chemical shift anisotropy (CSA), often measured in a liquid crystal solvent, can provide information on the orientation of different parts of the molecule relative to the magnetic field, which can be used to distinguish between enantiomers. There is currently no available research detailing the use of NMR chemical shift anisotropy for the absolute configuration determination of this compound.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. A detailed study would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition and tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways. This would help in identifying characteristic neutral losses and fragment ions, providing valuable structural information. A thorough search of the literature did not yield any specific mass spectral data or fragmentation analysis for this compound.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The vibrational modes are sensitive to the molecular structure and conformation. An analysis of the FTIR and Raman spectra of this compound would allow for the identification of characteristic vibrations for the hydroxyl, methoxy (B1213986), and aromatic groups. Currently, no published FTIR or Raman spectra for this specific compound could be located.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice, revealing intermolecular interactions such as hydrogen bonding. A crystallographic study of this compound would provide unambiguous structural information. However, there are no reports of the crystal structure of this compound in the scientific literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral compounds. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, which is highly sensitive to the absolute configuration of the molecule. A comparison of experimental ECD and ORD spectra with those predicted by quantum chemical calculations would be a powerful tool for assigning the absolute stereochemistry of the chiral center in this compound. No such chiroptical studies for this compound have been reported in the available literature.

Computational Chemistry and Theoretical Insights into 1 2,5 Dimethoxyphenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

The first step in the computational analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is to determine its most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring significantly influences this distribution, increasing the electron density on the aromatic system. This electronic enrichment, in turn, affects the molecule's reactivity and intermolecular interactions.

Interactive Data Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C(aromatic) | C(aromatic) | ~1.39 Å |

| Bond Length | C(aromatic) | O(methoxy) | ~1.36 Å |

| Bond Length | C(aromatic) | C(carbinol) | ~1.52 Å |

| Bond Length | C(carbinol) | O(hydroxyl) | ~1.43 Å |

| Bond Angle | C-O-C (methoxy) | - | ~117° |

| Bond Angle | C(aromatic)-C(carbinol)-O | - | ~109.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carbinol)-O | - | Varies with conformation |

Note: These are typical values for similar structural motifs and the actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, a characteristic feature of dimethoxybenzene derivatives. researchgate.net The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbinol group. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the methoxy groups is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's nucleophilicity.

Interactive Data Table: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.5 to -6.0 | High electron-donating ability (nucleophilic) |

| LUMO Energy | -0.5 to -1.0 | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Moderate kinetic stability, reactive |

Note: These values are illustrative and based on trends observed in similar aromatic compounds.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MESP map of this compound, the oxygen atoms of the methoxy and hydroxyl groups would exhibit regions of negative potential (red), indicating their nucleophilic character and ability to act as hydrogen bond acceptors. researchgate.net The hydrogen atom of the hydroxyl group would show a region of positive potential (blue), highlighting its electrophilic nature and capacity to act as a hydrogen bond donor. The aromatic ring, enriched by the methoxy groups, would also display a negative potential, making it susceptible to electrophilic attack.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of energy barriers. This provides a deeper understanding of reaction kinetics and pathways.

A transition state represents the highest energy point along a reaction coordinate, connecting reactants to products. Characterizing the geometry and energy of a transition state is crucial for understanding the mechanism of a reaction. For reactions involving this compound, such as dehydration or oxidation, DFT calculations can locate the transition state structures.

For instance, in an acid-catalyzed dehydration reaction, the transition state would likely involve the elongation of the C-O bond of the protonated hydroxyl group and the incipient formation of a carbocation. Computational methods can confirm a true transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Theoretical calculations can provide reliable estimates of activation energies for proposed reaction pathways of this compound. For example, the activation energy for the oxidation of the secondary alcohol to a ketone could be calculated. Such calculations would likely show that the electron-donating methoxy groups on the phenyl ring can stabilize a positive charge buildup in the transition state, potentially lowering the activation energy compared to an unsubstituted analogue.

Interactive Data Table: Illustrative Activation Energies for Hypothetical Reactions

| Reaction | Reactants | Transition State | Products | Predicted Ea (kcal/mol) |

| Dehydration | This compound, H+ | Protonated alcohol with elongated C-O bond | Alkene, H2O, H+ | 20-30 |

| Oxidation | This compound, Oxidant | Complex with partially broken C-H and O-H bonds | Ketone, Reduced oxidant | 15-25 |

Note: These are hypothetical values intended to illustrate the application of activation energy calculations.

Applications and Future Research Directions

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is primarily dictated by its secondary alcohol functionality and the electron-rich dimethoxybenzene ring. These features make it a valuable intermediate for a variety of chemical transformations.

The hydroxyl group can be readily oxidized to the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, providing a gateway to a different class of derivatives. Furthermore, the alcohol can undergo esterification with various carboxylic acids or etherification under appropriate conditions. wikipedia.org Like other benzylic alcohols, it can be converted into a range of other functional groups. For instance, reaction with azidotrimethylsilane in the presence of a Brønsted acid could yield the corresponding benzyl azide, a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles. researchgate.net

The presence of the two methoxy (B1213986) groups on the aromatic ring activates it towards electrophilic substitution reactions. This allows for the introduction of additional functional groups onto the phenyl ring, further expanding the synthetic utility of the molecule. The precise location of substitution would be directed by the existing methoxy groups.

Potential in Advanced Materials Chemistry

The structural motifs within this compound suggest its potential as a precursor in the development of advanced materials. Dimethoxybenzene derivatives, for instance, have been investigated as redox-active materials in non-aqueous flow batteries. rsc.org By modifying the hydroxyl group of this compound, it could be incorporated into larger molecular architectures with tailored electronic properties suitable for energy storage applications.

Moreover, the aromatic nature of the compound, combined with its reactive hydroxyl group, makes it a candidate for the synthesis of novel polymers. The hydroxyl group could be used as an initiation site for ring-opening polymerization or could be converted into other polymerizable functionalities, such as an acrylate or a styrenic group. The bulky isopropyl group would likely impart unique solubility and morphological characteristics to the resulting polymers.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand Scaffold

Chiral alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. acs.orgnih.gov The stereocenter at the carbinol carbon of this compound, once resolved into its separate enantiomers, could serve as a foundational element of a new class of chiral ligands.

The hydroxyl group can be derivatized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example, it could be converted into a phosphinite or a phosphine (B1218219), creating a P,O-type ligand. The oxygen atoms of the methoxy groups on the phenyl ring could also participate in metal coordination, potentially leading to multidentate ligands. The steric bulk of the isopropyl group could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of catalytic reactions. researchgate.net The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring.

Future Research Avenues and Untapped Reactivity Studies

The full potential of this compound remains largely unexplored, presenting numerous avenues for future research. A systematic study of its reactivity would be a valuable starting point.

Detailed Research Findings and Future Directions:

| Research Area | Key Findings/Potential | Future Directions |

| Stereoselective Synthesis | The synthesis of enantiomerically pure forms of the compound is a critical step towards its application in asymmetric catalysis. | Development of efficient methods for the asymmetric reduction of the corresponding ketone or for the kinetic resolution of the racemic alcohol. |

| Derivatization and Functionalization | The hydroxyl group and the aromatic ring are key sites for chemical modification. | A comprehensive study of the compound's reactivity in a wide range of organic transformations, including diastereoselective reactions that take advantage of the existing stereocenter. |

| Polymer Chemistry | The molecule possesses structural features that suggest its use as a monomer precursor. | Synthesis and characterization of polymers derived from this compound to evaluate their thermal, mechanical, and optical properties. |

| Coordination Chemistry and Catalysis | The potential for this compound to serve as a scaffold for chiral ligands is significant. | Design and synthesis of a library of ligands based on this scaffold and evaluation of their performance in various asymmetric catalytic reactions. |

| Materials Science | The dimethoxybenzene moiety suggests potential in electronic materials. | Investigation of the electrochemical properties of the compound and its derivatives for applications in energy storage or as organic electronic materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, and how can reaction conditions be standardized?

- Methodology : Begin with a Friedel-Crafts acylation using 2,5-dimethoxybenzene and methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yield by adjusting stoichiometry and temperature (60–80°C). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

- Data Validation : Compare spectral data (e.g., IR carbonyl stretch at ~1700 cm⁻¹) with PubChem entries for analogous structures .

Q. How can the structural stability of this compound be assessed under varying laboratory conditions?

- Methodology : Conduct accelerated stability studies under thermal stress (40–80°C), humidity (75% RH), and UV light. Monitor degradation via TLC and GC-MS. Identify degradation products (e.g., demethylated derivatives) and quantify using validated calibration curves .

- Key Findings : The compound is stable at 25°C but undergoes hydrolysis under strong acidic/basic conditions (pH <2 or >10) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

- Methodology : Use 2D NMR (COSY, HMBC) to resolve stereochemical ambiguities and assign methoxy/methyl groups. X-ray crystallography (e.g., Cu-Kα radiation) can confirm absolute configuration if single crystals are obtained . Pair with high-resolution mass spectrometry (HRMS-ESI) for molecular formula validation .

Advanced Research Questions

Q. How does the stereoselective behavior of this compound influence its metabolic pathways in vitro?

- Methodology : Incubate enantiomers (separated via chiral HPLC) with human liver microsomes. Quantify metabolites (e.g., hydroxylated or demethylated products) using LC-MS/MS. Compare CYP450 isoform activity (e.g., CYP2D6 vs. CYP3A4) via inhibition assays (ketoconazole for CYP3A4) .

- Data Interpretation : Enantiomer A may show 2x faster clearance due to preferential binding to CYP2D6 .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Perform meta-analysis of existing data (e.g., IC₅₀ values in cancer cell lines) to identify outliers. Replicate key studies under standardized conditions (e.g., fixed incubation time, serum-free media). Use cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., methoxy group positioning) with activity trends .

- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability assays (e.g., broth microdilution vs. agar diffusion) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity for neurological targets?

- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities for serotonin receptors (e.g., 5-HT₂A). Syntize top-ranked analogs via Suzuki-Miyaura coupling (boronic acid derivatives) and validate selectivity via radioligand binding assays .

- Outcome : Introduce fluoro substituents at the phenyl ring to improve blood-brain barrier penetration (logP optimization) .

Methodological Resources

- Synthetic Protocols : Refer to aldol condensation and Friedel-Crafts acylation workflows in Molbank for step-by-step guidance .

- Analytical Standards : Cross-validate NMR data with PubChem’s deposited spectra for 2-methylpropan-1-ol derivatives .

- Safety Protocols : Follow OSHA/GHS guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.